molecular formula C36H39FN2O5 B194422 Atorvastatin Acetonide CAS No. 581772-29-4

Atorvastatin Acetonide

Katalognummer B194422
CAS-Nummer: 581772-29-4
Molekulargewicht: 598.7 g/mol
InChI-Schlüssel: YFMKJVDVNPLQFO-FQLXRVMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atorvastatin is a lipid-lowering drug that is widely used in the treatment of cardiovascular diseases . It is used together with a proper diet to lower cholesterol and triglyceride (fats) levels in the blood . This medicine may help prevent medical problems (e.g., chest pain, heart attack, or stroke) that are caused by fats clogging the blood vessels .


Synthesis Analysis

Atorvastatin synthesis involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . A concise and convergent synthesis of atorvastatin has been presented based on an Ugi reaction, which shortens the current synthetic route and is advantageous over the published syntheses .


Chemical Reactions Analysis

Atorvastatin synthesis involves chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin . The synthetic procedures of atorvastatin include Paal-Knorr synthesis and several new synthetic strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of Atorvastatin Acetonide were studied using various techniques such as Fourier-transform infrared, differential scanning calorimetry, powder X-ray diffraction, gas chromatography-mass spectrometer, scanning electron microscopy, and dissolution rate .

Wissenschaftliche Forschungsanwendungen

Neurological and Psychiatric Applications

  • Spinal Cord Injury: Atorvastatin was evaluated for its effects on sensory and motor functions in patients with acute spinal cord injury. The study found no significant improvement in patients who received Atorvastatin, but it suggested a potential positive effect on pain severity (Aghazadeh et al., 2017).
  • Antidepressant-like Effects: The drug has been shown to have a serotonergic system-dependent antidepressant-like effect in mice, indicating a potential role in modulating the serotonergic system (Ludka et al., 2014).
  • Multiple Sclerosis Treatment: Atorvastatin has shown potential in the treatment of chronic and relapsing experimental autoimmune encephalomyelitis, a model of multiple sclerosis, by promoting a Th2 bias and reversing paralysis (Youssef et al., 2002).

Cardiovascular Research

  • Effect on Endothelial Function: A study on patients with congestive heart failure suggested that short-term Atorvastatin treatment improves endothelial function and affects the inflammatory process, which could have implications for heart health (Tousoulis et al., 2005).

Cancer Research

  • Antitumor Activity: Atorvastatin-loaded lipid nanoparticles have shown promising antitumor activity against MCF-7 breast cancer cells, suggesting its potential application in cancer treatment (Gambhire et al., 2018).

Respiratory Health

  • Chronic Asthma: In a murine model of chronic asthma, Atorvastatin demonstrated a beneficial effect on lung histopathology, indicating its potential application in respiratory health (Fırıncı et al., 2014).

Metabolic Disorders

  • Insulin Resistance and Diabetes: The drug's effect on pancreatic Beta-cell function and insulin resistance was studied in type 2 diabetes mellitus patients, although the results were not statistically significant (Goyal et al., 2014).

Wirkmechanismus

Target of Action

Atorvastatin, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This inhibition decreases hepatic cholesterol production, leading to an upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol from the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by atorvastatin is the mevalonate pathway . By inhibiting HMG-CoA reductase, atorvastatin blocks the conversion of HMG-CoA to mevalonate, a key step in the synthesis of cholesterol and other compounds involved in lipid metabolism and transport . This leads to a reduction in the levels of cholesterol, LDL (sometimes referred to as “bad cholesterol”), and very-low-density lipoprotein (VLDL) .

Pharmacokinetics

Atorvastatin’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver, the site of action .

Result of Action

The molecular and cellular effects of atorvastatin’s action include a reduction in the levels of LDL cholesterol and other harmful lipoproteins . This leads to a decrease in the risk of atherosclerotic cardiovascular disease (ASCVD), including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . At the cellular level, atorvastatin induces apoptosis in certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of atorvastatin. For instance, certain types of viruses have the potential to mutate known DNA sequences, which could potentially affect the drug’s efficacy Additionally, the drug’s effectiveness can be influenced by the patient’s overall health status, diet, and other medications they may be taking

Zukünftige Richtungen

Statin use in patients with chronic liver disease and cirrhosis shows promising results, and future research is needed to better evaluate the association between statin exposure and the risk of fibrosis progression and development of cirrhosis in patients with non-cirrhotic chronic liver diseases .

Eigenschaften

IUPAC Name

2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMKJVDVNPLQFO-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450295
Record name Atorvastatin Acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin Acetonide

CAS RN

581772-29-4
Record name (4R,6R)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581772-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atorvastatin acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581772294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atorvastatin Acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATORVASTATIN ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P52UK6TGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atorvastatin Acetonide
Reactant of Route 2
Atorvastatin Acetonide
Reactant of Route 3
Atorvastatin Acetonide
Reactant of Route 4
Atorvastatin Acetonide
Reactant of Route 5
Atorvastatin Acetonide
Reactant of Route 6
Atorvastatin Acetonide

Q & A

Q1: What are the advantages of using UHPLC over HPLC for analyzing Atorvastatin Acetonide tert-Butyl Ester?

A: [] Utilizing a UHPLC method with a Zorbax SB C-18, 2.1 mm x 100mm, 1.8µ column and a mobile phase of buffer and acetonitrile at a flow rate of 0.7 ml/min significantly reduces analysis time to 12 minutes compared to 60 minutes with traditional HPLC methods. This time saving is achieved without compromising chromatographic separation quality, making UHPLC a superior choice for reaction monitoring and final product analysis within a Good Manufacturing Practices (GMP) framework.

Q2: How does the validated UHPLC method contribute to quality control in Atorvastatin Acetonide tert-Butyl Ester production?

A: The developed UHPLC method demonstrates specificity, precision, accuracy, linearity, and robustness in determining the assay and chromatographic purity of Atorvastatin Acetonide tert-Butyl Ester. [] This validation ensures the method's reliability for quantifying the target compound and identifying impurities, contributing significantly to the quality control of Atorvastatin Acetonide tert-Butyl Ester during its production. This rigorous quality control is essential for meeting the stringent requirements of the pharmaceutical industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.